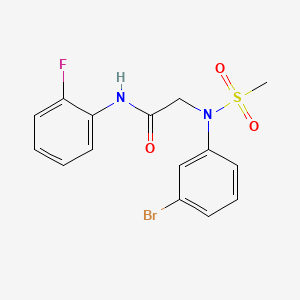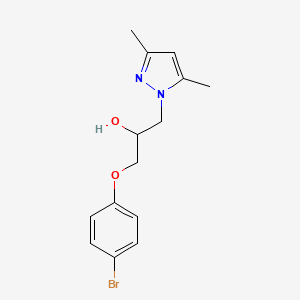
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine receptor antagonists. It has been widely used in scientific research for its ability to selectively block glycine receptors and modulate the activity of the nervous system.
Mecanismo De Acción
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide selectively blocks glycine receptors by binding to the receptor site and preventing the binding of glycine. This results in the inhibition of inhibitory neurotransmission, leading to increased neuronal excitability and altered synaptic plasticity. The compound has been found to have a higher affinity for the α3 subunit of glycine receptors, which are mainly expressed in the spinal cord and brainstem.
Biochemical and physiological effects:
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have various biochemical and physiological effects on the nervous system. It has been shown to increase the firing rate of spinal cord neurons and enhance the amplitude of synaptic responses in the brainstem. The compound has also been found to modulate the activity of sensory neurons and alter the perception of pain and touch.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments has several advantages and limitations. The compound is a potent and selective antagonist of glycine receptors, which makes it a valuable tool for investigating the role of glycine receptors in the nervous system. However, the compound has a low solubility in water, which can limit its use in certain experiments. In addition, the compound has a relatively short half-life, which can make it difficult to maintain a stable concentration in the body.
Direcciones Futuras
There are several future directions for the use of N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One area of interest is the investigation of the effects of glycine receptor modulation on sensory processing and perception. Another area of interest is the development of more potent and selective glycine receptor antagonists for the treatment of neurological disorders such as chronic pain and epilepsy. Finally, the use of N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the nervous system.
Aplicaciones Científicas De Investigación
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of glycine receptors in the nervous system. It has been found to be a potent and selective antagonist of glycine receptors, which are important for the regulation of inhibitory neurotransmission. The compound has been used to study the effects of glycine receptor modulation on synaptic plasticity, neuronal excitability, and sensory processing.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-17-7-5-6-8-18(17)15-23-22(26)16-24(19-11-13-20(14-12-19)25(27)28)31(29,30)21-9-3-2-4-10-21/h2-14H,15-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMELVHTRHUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3933993.png)




![2-(4-chloro-3-nitrophenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B3934016.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934020.png)
![propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934025.png)

![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-chlorobenzamide](/img/structure/B3934043.png)
![5-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3934053.png)
![8-[3-(3-chlorophenoxy)propoxy]quinoline](/img/structure/B3934060.png)
![2-[3-nitro-4-(1-pyrrolidinyl)benzoyl]benzoic acid](/img/structure/B3934065.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3934067.png)